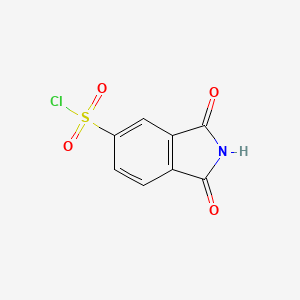

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

Übersicht

Beschreibung

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClNO4S and a molecular weight of 245.64 g/mol . It is known for its reactivity and is used in various chemical reactions and applications. The compound is typically a white to off-white powder and has a melting point of 198-200°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with sulfonyl chloride in the presence of a catalyst . The reaction is typically carried out under reflux conditions with an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve yield and efficiency . The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.

| Reaction Type | Reactants/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide Formation | Primary/Secondary amines, NEt₃, DCM, 0–25°C | Isoindole-5-sulfonamide derivatives | 70–92% | |

| Sulfonate Ester Synthesis | Alcohols, pyridine, RT | Alkyl/aryl sulfonate esters | 65–85% | |

| Thioester Formation | Thiols, DMAP, DMF, 50°C | Thioester-linked isoindole derivatives | 60–78% |

Example Reaction Pathway :

Cross-Coupling Reactions

The sulfonyl chloride participates in palladium-catalyzed cross-couplings, enabling C–S bond formation in complex scaffolds.

Key Insight : Cross-couplings expand the compound’s utility in synthesizing biologically active molecules, such as kinase inhibitors .

Hydrolysis and Solvolysis

Controlled hydrolysis yields sulfonic acids or sulfonate salts, critical for water-soluble derivatives.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂O, HCl (1M), reflux | Isoindole-5-sulfonic acid | 90% | |

| Basic Hydrolysis | NaOH (2M), H₂O/EtOH, RT | Sodium sulfonate salt | 95% |

Cycloaddition and Ring-Opening Reactions

The isoindole core participates in [4+2] cycloadditions with dienes under thermal conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Xylene, 140°C, 12h | Tetrahydroisoquinoline sulfones | 40–60% |

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is primarily used as a reagent in organic synthesis. It can participate in various chemical reactions due to the presence of both sulfonyl chloride and dioxo functional groups. These properties make it a versatile intermediate for synthesizing more complex molecules.

Key Reactions:

- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic attack by amines or alcohols to form sulfonamides or esters.

- Cyclization Reactions : The dioxo structure allows for potential cyclization reactions leading to the formation of bicyclic compounds.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural features are conducive to interactions with biological targets.

Case Studies:

- Anticancer Agents : Research indicates that derivatives of isoindole compounds exhibit cytotoxic activity against cancer cell lines. The incorporation of the sulfonyl chloride moiety enhances the reactivity towards biological nucleophiles, potentially improving therapeutic efficacy.

- Antimicrobial Activity : Some studies have reported that compounds containing isoindole structures demonstrate antimicrobial properties, making them candidates for developing new antibiotics.

Industrial Applications

In addition to its use in pharmaceuticals, this compound is also relevant in industrial applications:

- Dyes and Pigments : The compound can serve as an intermediate in synthesizing dyes due to its chromophoric properties.

- Polymer Chemistry : It may be utilized in creating polymeric materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or other derivatives, depending on the nucleophile used . The molecular targets and pathways involved are primarily related to its chemical reactivity rather than biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group.

1,3-dioxo-2,3-dihydro-1H-isoindole-2-propanesulfonyl chloride: This compound has a propanesulfonyl group instead of a sulfonyl chloride group.

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis . Its ability to form sulfonamide derivatives is particularly noteworthy and sets it apart from similar compounds .

Biologische Aktivität

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride, with the chemical formula C8H4ClNO4S and CAS Number 207844-54-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

The structural characteristics of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H4ClNO4S |

| Molecular Weight | 235.64 g/mol |

| IUPAC Name | This compound |

| Appearance | White to light yellow powder |

| Storage Condition | Room temperature |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to isoindoles and their derivatives. The biological activity of this compound may be attributed to its ability to inhibit specific cancer cell lines. For instance:

- Cell Lines Tested : Various derivatives have shown significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells.

- IC50 Values : While specific IC50 values for this compound are not readily available in the literature, related compounds have demonstrated IC50 values ranging from 1.61 µg/mL to 10 µg/mL against similar cell lines .

The proposed mechanisms by which isoindole derivatives exert their anticancer effects include:

- Inhibition of Cell Proliferation : Compounds disrupt metabolic pathways essential for cancer cell growth.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

- Interaction with Proteins : Molecular dynamics simulations suggest that these compounds may interact with key proteins involved in cell survival and proliferation .

Study on Antitumor Activity

A study published in MDPI investigated various isoindole derivatives, including those structurally similar to this compound. The findings indicated:

- Compound Efficacy : Several derivatives exhibited high selectivity towards cancer cells with minimal toxicity towards normal cells.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups significantly enhanced the anticancer activity .

Safety and Toxicity

The compound is classified under hazardous materials with the following safety information:

| Hazard Classification | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H314 - Causes severe skin burns and eye damage; H335 - May cause respiratory irritation |

| Precautionary Statements | P260 - Do not breathe dust/fume/gas/mist/vapors/spray; P280 - Wear protective gloves/protective clothing/eye protection/face protection |

Eigenschaften

IUPAC Name |

1,3-dioxoisoindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEUJJPJLQOTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207844-54-0 | |

| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.